molecular formula C13H14N2O2 B12621333 (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one CAS No. 919787-48-7

(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one

Cat. No.: B12621333
CAS No.: 919787-48-7
M. Wt: 230.26 g/mol
InChI Key: MUMGQXCUCGQLOH-JTQLQIEISA-N
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Description

(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the indole moiety and the oxazolidinone ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Indole Derivative: The starting material, 1-methylindole, undergoes a Friedel-Crafts alkylation reaction with an appropriate alkyl halide to introduce the methyl group at the 3-position of the indole ring.

    Oxazolidinone Ring Formation: The intermediate product is then reacted with an amino alcohol under acidic or basic conditions to form the oxazolidinone ring. This step often involves cyclization through nucleophilic attack on a carbonyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidinone ring to an amino alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted oxazolidinones and indole derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the oxazolidinone ring can form hydrogen bonds and other interactions with enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-[(1H-Indol-3-yl)methyl]-1,3-oxazolidin-2-one: Similar structure but lacks the methyl group on the indole ring.

    (4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-thiazolidin-2-one: Contains a thiazolidinone ring instead of an oxazolidinone ring.

Uniqueness

(4S)-4-[(1-Methyl-1H-indol-3-yl)methyl]-1,3-oxazolidin-2-one is unique due to the presence of both the indole and oxazolidinone moieties, which confer distinct chemical and biological properties. Its chiral nature also makes it valuable in asymmetric synthesis and pharmaceutical applications.

Properties

CAS No.

919787-48-7

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(4S)-4-[(1-methylindol-3-yl)methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H14N2O2/c1-15-7-9(6-10-8-17-13(16)14-10)11-4-2-3-5-12(11)15/h2-5,7,10H,6,8H2,1H3,(H,14,16)/t10-/m0/s1

InChI Key

MUMGQXCUCGQLOH-JTQLQIEISA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@H]3COC(=O)N3

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC3COC(=O)N3

Origin of Product

United States

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